molecular formula C22H27FN3NaO6S B1431260 Rosuvastatin (D6 Sodium) CAS No. 2070009-41-3

Rosuvastatin (D6 Sodium)

Cat. No. B1431260
CAS RN: 2070009-41-3
M. Wt: 509.6 g/mol
InChI Key: RGEBGDYYHAFODH-HPECXWNWSA-M
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Description

Rosuvastatin belongs to a group of medicines called HMG-CoA reductase inhibitors, or statins . It works by blocking an enzyme that is needed by the body to make cholesterol, reducing the amount of cholesterol in the blood . Rosuvastatin is used together with a proper diet to lower bad cholesterol (LDL) and triglycerides (fats) in the blood, and to increase your good cholesterol (HDL) . It is also used to treat adults who cannot control their cholesterol levels by diet and exercise alone .


Molecular Structure Analysis

Rosuvastatin (D6 Sodium) has a molecular formula of C22H21D6FN3O6S . The elemental analysis shows %C: 50.08, %H: 5.56, %N: 7.88 . The sodium content is 5.20% .


Chemical Reactions Analysis

Rosuvastatin is an inhibitor of HMG-CoA reductase (IC50 = 5 nM) . It inhibits cholesterol synthesis in isolated rat hepatocytes with an IC50 value of 0.16 nM .


Physical And Chemical Properties Analysis

Rosuvastatin (D6 Sodium) is a solid with a molecular weight of 509.6 . It is soluble in methanol .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Rosuvastatin (D6 Sodium), focusing on unique applications:

Cholesterol Regulation and Cardiovascular Research

Rosuvastatin is primarily used to regulate high cholesterol levels in the human body. It works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase, the rate-limiting enzyme responsible for producing cholesterol in humans . This application is crucial in cardiovascular research, particularly in studying the effects of cholesterol on heart disease.

Pharmacokinetics Studies

The pharmacokinetic data of rosuvastatin are considerably variable across studies, making it a subject of interest in pharmacokinetics research. Studies aim to understand the absorption, distribution, metabolism, and excretion of rosuvastatin to optimize its efficacy and safety profile .

Oxidative Stress and Free Radical Research

Rosuvastatin demonstrates a protective role against free radical-induced oxidative stress. Research aims to investigate the end-products of free radical-induced degradation of rosuvastatin and its potential protective effects .

Drug-Drug Interaction Studies

Rosuvastatin-associated adverse effects and drug-drug interactions are areas of active research. Understanding these interactions is vital for patient safety and the effective use of rosuvastatin in combination with other medications .

Primary Prevention Studies

The efficacy of rosuvastatin in primary prevention for older patients with multiple risk factors and evidence of inflammation has been confirmed by recent studies such as the JUPITER study. This application is significant in preventive medicine .

Internal Standard for Quantification

Rosuvastatin (D6 Sodium) is used as an internal standard for the quantification of rosuvastatin by GC- or LC-MS in analytical chemistry. This application is essential for ensuring accuracy and precision in measurement during scientific studies .

Mechanism of Action

Target of Action

Rosuvastatin, also known as the brand name product Crestor, is a lipid-lowering drug that belongs to the statin class of medications . The primary target of Rosuvastatin is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .

Mode of Action

Rosuvastatin is a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, Rosuvastatin reduces the production of mevalonic acid, an early rate-limiting step in cholesterol biosynthesis . This inhibition results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Rosuvastatin disrupts the cholesterol synthesis pathway, leading to a decrease in the endogenous production of cholesterol in the liver . This results in an increase in the uptake of LDL cholesterol from the bloodstream, as the liver upregulates LDL receptor expression to compensate for the decreased intracellular cholesterol levels .

Pharmacokinetics

Rosuvastatin is given once daily, with 40 mg being the maximum approved daily dose . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, Rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h and an average terminal elimination half-life of approximately 20 hours . The systemic exposure of Rosuvastatin is characterized by a large coefficient of variation (48%) .

Result of Action

The primary result of Rosuvastatin’s action is a reduction in plasma total cholesterol, triglyceride, LDL-C, and oxidized LDL-C levels . It decreases the area of aortic atherosclerotic lesions in certain models . This reduction in cholesterol levels significantly reduces the risk of development of cardiovascular disease and all-cause mortality .

Action Environment

The pharmacokinetics of Rosuvastatin can be influenced by several factors. For instance, the overall mean total clearance of the drug in Caucasian subjects was 1.7-fold higher than that in healthy Chinese subjects . Additionally, plasma concentrations increase about 3-fold in patients with severe renal impairment . Therefore, factors such as race and renal function can influence the action, efficacy, and stability of Rosuvastatin.

Safety and Hazards

Rosuvastatin treatment is associated with relatively low rates of severe myopathy, rhabdomyolysis, and renal failure . Asymptomatic liver enzyme elevations occur with rosuvastatin at a similarly low incidence as with other statins . Proteinuria induced by rosuvastatin is likely to be associated with a statin-provoked inhibition of low-molecular-weight protein reabsorption by the renal tubules .

properties

IUPAC Name

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEBGDYYHAFODH-HPECXWNWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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